SR141716A, also known by its brand name rimonabant, is a selective CB1 receptor antagonist. It belongs to the class of drugs known as cannabinoids. While it was initially researched for its potential in treating obesity, nicotine addiction, and other metabolic disorders, it was withdrawn from the market due to severe psychiatric side effects. [, ]
Several methods have been described for the synthesis of SR141716A. One common approach involves a multi-step process starting with the reaction of a substituted pyrazole with a substituted benzaldehyde. This is followed by cyclization, oxidation, and finally, amidation with piperidine to yield the final compound. []
SR141716A consists of a central pyrazole ring substituted at the 1-position with a 2,4-dichlorophenyl group, at the 3-position with a carboxamide group further substituted with a piperidine ring, and at the 5-position with a 4-chlorophenyl group. A methyl group is also present at the 4-position of the pyrazole ring. []
While initially investigated for its potential therapeutic applications in obesity, smoking cessation, and other metabolic disorders, the use of SR141716A in humans was discontinued due to serious psychiatric side effects. [, ] It continues to be used as a research tool to investigate the role of CB1 receptors in various physiological and pathological processes.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: